{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene
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Overview
Description
{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring attached to a hepta-1,6-dien-3-yl group through an oxygen atom. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactive diene functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with hepta-1,6-diene in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate benzyl carbocation, which then reacts with the diene to form the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Dichloromethane or toluene
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes utilize fixed-bed reactors with acid-functionalized resins as catalysts, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. The oxidation of the diene moiety leads to the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst, converting the diene into a saturated alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated alkanes
Substitution: Nitrobenzene derivatives, halobenzene derivatives
Scientific Research Applications
Chemistry
In chemistry, {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene is used as a building block for the synthesis of more complex molecules. Its diene functionality makes it a valuable intermediate in Diels-Alder reactions, which are widely used in the synthesis of cyclic compounds.
Biology
The compound has potential applications in biology as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations allows for the creation of compounds with potential pharmaceutical properties.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The compound’s unique structure allows for the design of molecules that can interact with specific biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of {[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene involves its ability to participate in various chemical reactions due to the presence of both the benzene ring and the diene moiety. The benzene ring provides aromatic stability, while the diene moiety offers sites for electrophilic and nucleophilic attacks. This dual functionality allows the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical synthesis and biological applications.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the diene functionality.
Hepta-1,6-diene: Contains the diene moiety but lacks the benzene ring.
Benzyl chloride: Similar to benzyl alcohol but with a chlorine atom instead of the diene group.
Uniqueness
{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene is unique due to its combination of aromatic and diene functionalities. This dual nature allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in both synthetic and industrial chemistry.
Properties
CAS No. |
176435-52-2 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
hepta-1,6-dien-3-yloxymethylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-5-11-14(4-2)15-12-13-9-7-6-8-10-13/h3-4,6-10,14H,1-2,5,11-12H2 |
InChI Key |
NBZBCIXNUVDKOO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C=C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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